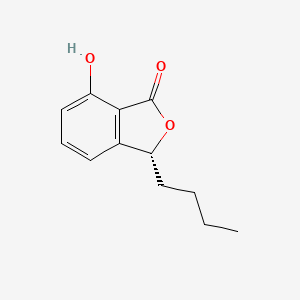
(3R)-3-Butyl-7-hydroxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chiral organic compound belonging to the class of benzofurans. This compound is characterized by its unique structure, which includes a butyl group at the third position and a hydroxy group at the seventh position on the benzofuran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and optical purity.
Industrial Production Methods: Industrial production of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste. The process may involve multiple steps, including alkylation, reduction, cyano hydrolysis, and esterification .
Chemical Reactions Analysis
Types of Reactions: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism by which ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butyl group may enhance the compound’s hydrophobic interactions, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
®-4-n-Propyl-dihydrofuran-2(3H)-one: This compound shares a similar furan ring structure but differs in the position and type of substituents.
5-alkyl-3H-furan-2-ones: These compounds have similar core structures but vary in the alkyl group attached to the furan ring.
N-aryl-5-R-3H-pyrrol-2-ones: These compounds have a pyrrole ring instead of a furan ring, with similar substituent patterns.
Uniqueness: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to its specific combination of a butyl group and a hydroxy group on the benzofuran ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.
Properties
CAS No. |
649763-01-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3R)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m1/s1 |
InChI Key |
UWGOKYNWVHSOJQ-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@@H]1C2=C(C(=CC=C2)O)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


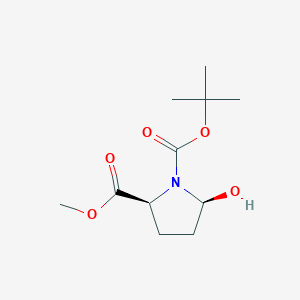

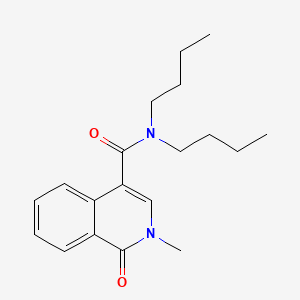

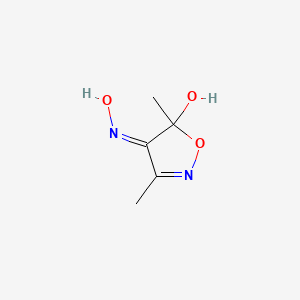
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
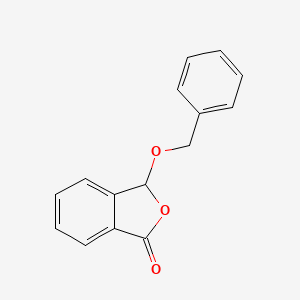

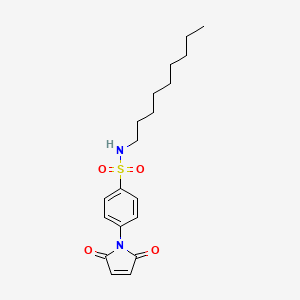
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

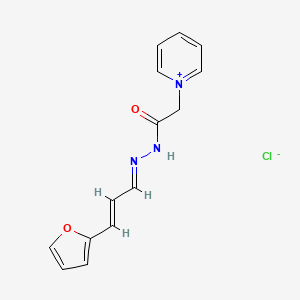

![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
